Methyl 2-(4-nitrophenyl)-2-oxoacetate

Descripción

BenchChem offers high-quality Methyl 2-(4-nitrophenyl)-2-oxoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-nitrophenyl)-2-oxoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

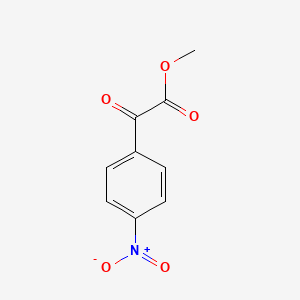

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(4-nitrophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)8(11)6-2-4-7(5-3-6)10(13)14/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJNETLTNKSVGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Chemical Structure and Properties of Methyl (4-nitrobenzoyl)formate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl (4-nitrobenzoyl)formate, a molecule of significant interest in organic synthesis and potential applications in medicinal chemistry. Through a detailed exploration of its structure, synthesis, reactivity, and predicted analytical characteristics, this document serves as a vital resource for professionals engaged in advanced chemical research and drug development.

Elucidating the Chemical Identity: From Name to Structure

The nomenclature "Methyl (4-nitrobenzoyl)formate" suggests a methyl ester derivative of a benzoylformate scaffold bearing a nitro group at the para-position of the phenyl ring. The systematic IUPAC name for this structure is methyl 2-(4-nitrophenyl)-2-oxoacetate . This name precisely describes an α-keto ester with a 4-nitrophenyl substituent attached to the ketone carbonyl group.

The molecule integrates three key functional groups that dictate its chemical behavior:

-

Aromatic Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the phenyl ring, rendering it electron-deficient. This has profound implications for its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

-

α-Keto Ester Moiety: The vicinal diketone-like functionality of the α-keto ester is a versatile pharmacophore and a reactive handle for a multitude of chemical transformations. The electrophilicity of both carbonyl carbons is a central feature of its reactivity profile.

-

Methyl Ester: The methyl ester provides a site for potential hydrolytic activity and influences the compound's solubility and pharmacokinetic properties.

Below is the 2D chemical structure of methyl 2-(4-nitrophenyl)-2-oxoacetate:

Caption: 2D Structure of Methyl 2-(4-nitrophenyl)-2-oxoacetate.

Strategic Synthesis: A Plausible Synthetic Pathway

While specific literature detailing the synthesis of methyl 2-(4-nitrophenyl)-2-oxoacetate is not abundant, a robust and logical synthetic route can be proposed based on well-established organic transformations. The synthesis logically commences from the commercially available 4-nitrobenzoic acid.

The proposed multi-step synthesis is as follows:

-

Chlorination of 4-Nitrobenzoic Acid: The carboxylic acid is converted to its more reactive acid chloride derivative, 4-nitrobenzoyl chloride. This is a standard transformation, often achieved with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)[1][2]. The use of thionyl chloride is advantageous as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.

-

Cyanation of 4-Nitrobenzoyl Chloride: The resulting acid chloride can be subjected to a nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide, to yield 4-nitrobenzoyl cyanide. This step introduces the second carbonyl carbon precursor.

-

Hydrolysis of the Nitrile: The benzoyl cyanide intermediate is then hydrolyzed under acidic conditions to afford the α-keto acid, 2-(4-nitrophenyl)-2-oxoacetic acid.

-

Fischer Esterification: The final step involves the esterification of the α-keto acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄)[3][4][5][6][7]. This classic reaction yields the desired methyl 2-(4-nitrophenyl)-2-oxoacetate.

Caption: Proposed Synthetic Workflow for Methyl 2-(4-nitrophenyl)-2-oxoacetate.

Experimental Protocol: Fischer Esterification

This protocol outlines the final step of the proposed synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(4-nitrophenyl)-2-oxoacetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Reactivity and Mechanistic Insights

The reactivity of methyl 2-(4-nitrophenyl)-2-oxoacetate is dominated by the interplay of its functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. Conversely, it activates the ring for nucleophilic aromatic substitution.

The α-keto ester moiety presents two electrophilic centers. The ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl. This differential reactivity allows for selective transformations. For instance, reduction with mild reducing agents would likely favor the formation of the corresponding α-hydroxy ester.

Potential Applications in Drug Discovery and Organic Synthesis

While specific biological activities of methyl 2-(4-nitrophenyl)-2-oxoacetate are not widely reported, its structural motifs are present in molecules with known biological relevance.

-

Enzyme Inhibition: The α-keto ester functionality is a known pharmacophore that can act as a "warhead" for covalent inhibition of certain enzymes, particularly serine and cysteine proteases[6]. The electrophilic nature of the keto-carbonyl allows it to react with nucleophilic residues in the active site of these enzymes.

-

Antimicrobial and Anticancer Potential: Nitroaromatic compounds have been investigated for a range of biological activities, including antimicrobial and anticancer properties[8][9][10]. The nitro group can be bioreduced in hypoxic environments, characteristic of solid tumors and certain bacterial infections, to form reactive nitroso and hydroxylamine species that can induce cellular damage.

-

Synthetic Intermediate: In organic synthesis, this molecule serves as a versatile building block. The α-keto ester can participate in various carbon-carbon bond-forming reactions, and the nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as in the synthesis of heterocyclic compounds.

Caption: Potential Mechanism of Action as an Enzyme Inhibitor.

Analytical Characterization: A Spectroscopic Profile

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | Doublet (d) | 2H | Aromatic H (ortho to -NO₂) | The strong electron-withdrawing effect of the nitro group significantly deshields the ortho protons, shifting them downfield. |

| ~8.15 | Doublet (d) | 2H | Aromatic H (ortho to -C(O)C(O)OCH₃) | The carbonyl groups also deshield the ortho protons, but to a lesser extent than the nitro group. |

| ~3.95 | Singlet (s) | 3H | Methyl ester (-OCH₃) | The electronegative oxygen atom of the ester deshields the methyl protons. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment | Rationale |

| ~185 | Ketone Carbonyl (C=O) | The ketone carbonyl carbon is typically found in this downfield region. |

| ~163 | Ester Carbonyl (C=O) | The ester carbonyl carbon is generally more shielded than the ketone carbonyl. |

| ~151 | Aromatic C (para to -C(O)C(O)OCH₃) | The carbon atom directly attached to the nitro group is highly deshielded. |

| ~138 | Aromatic C (ipso to -C(O)C(O)OCH₃) | The ipso-carbon attached to the keto-ester group. |

| ~131 | Aromatic C (ortho to -C(O)C(O)OCH₃) | Aromatic carbons ortho to the carbonyl substituent. |

| ~124 | Aromatic C (ortho to -NO₂) | Aromatic carbons ortho to the nitro group. |

| ~53 | Methyl ester (-OCH₃) | The carbon of the methyl ester group. |

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1740 | Strong | C=O Stretch (Ester) |

| ~1720 | Strong | C=O Stretch (Ketone) |

| ~1525 | Strong | Asymmetric NO₂ Stretch |

| ~1345 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 209.03. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 178, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 150.

Safety and Handling

As a nitroaromatic compound, methyl 2-(4-nitrophenyl)-2-oxoacetate should be handled with appropriate caution. Aromatic nitro compounds are known to have potential health hazards, including cyanosis and anemia upon acute and chronic exposure, respectively[22]. Many are readily absorbed through the skin.

Standard safety protocols should be strictly followed:

-

Handling: Always handle in a well-ventilated chemical fume hood. Avoid inhalation of dust or vapors. Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Methyl 2-(4-nitrophenyl)-2-oxoacetate is a molecule with significant potential in both synthetic and medicinal chemistry. Its unique combination of a reactive α-keto ester moiety and an electron-deficient nitroaromatic ring makes it a valuable tool for the construction of complex molecular architectures and a promising scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its structure, synthesis, and predicted properties, serving as a catalyst for further research and innovation in the field.

References

-

International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: One-pot synthesis of esters from alcohols by HBr/H2O2 catalytic system. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-nitrobenzoate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-nitroacetate. PubChem. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(4-methoxy-3-nitrophenyl)acetate. PubChem. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 2-benzoylbenzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2,4-bis(4-nitrophenyl)butanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Nitrophenyl 2-methylbenzoate. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-(2-nitrophenyl)acetate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-nitrobenzoyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

-

ACS Publications. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S28. 1 H NMR spectrum of 2-[(4-nitrophenyl) methylidene] propanedinitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). A Methyl 4-Oxo-4-phenylbut-2-enoate with in Vivo Activity against MRSA that Inhibits MenB in the Bacterial Menaquinone Biosynthesis Pathway. PubMed. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed. Retrieved from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. One moment, please... [operachem.com]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. US4324904A - Processes for the preparation of hydratropic acids and esters - Google Patents [patents.google.com]

- 13. rsc.org [rsc.org]

- 14. Methyl 2-(4-methoxy-3-nitrophenyl)acetate | C10H11NO5 | CID 13846354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Methyl 2-Methyl-4-nitrobenzoate(62621-09-4) 1H NMR spectrum [chemicalbook.com]

- 20. METHYL 2-NITROBENZOATE(606-27-9) 13C NMR spectrum [chemicalbook.com]

- 21. 4-NITROPHENYL ACETATE(830-03-5) 13C NMR spectrum [chemicalbook.com]

- 22. CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid - Google Patents [patents.google.com]

Enantioselective Reduction of Methyl 4-Nitrophenylglyoxylate via Corey-Bakshi-Shibata (CBS) Catalysis

An Application Guide for Researchers

Abstract

The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a foundational transformation in modern asymmetric synthesis, critical for the development of pharmaceuticals and complex chiral molecules.[1][2] This application note provides a detailed protocol for the enantioselective reduction of methyl 4-nitrophenylglyoxylate to produce the corresponding chiral methyl (R)- or (S)-2-hydroxy-2-(4-nitrophenyl)acetate. We will explore the highly efficient and predictable Corey-Bakshi-Shibata (CBS) reduction method, which utilizes a chiral oxazaborolidine catalyst and a borane source.[3][4] This guide covers the underlying mechanism, a step-by-step experimental workflow, data analysis for determining enantiomeric excess (ee), and troubleshooting insights to ensure reliable and reproducible results for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Chiral α-Hydroxy Esters

Chiral α-hydroxy esters are a vital class of building blocks in the pharmaceutical industry.[2] Their versatile functional groups allow for their incorporation into a wide array of more complex molecular architectures.[5] The title compound, methyl 2-hydroxy-2-(4-nitrophenyl)acetate, in its enantiomerically pure form, serves as a key intermediate for various biologically active molecules.

The primary challenge in synthesizing these compounds lies in controlling the stereochemistry at the newly formed chiral center. The reduction of a prochiral α-keto ester, such as methyl 4-nitrophenylglyoxylate, without a chiral influence will result in a racemic mixture (a 50:50 mix of both enantiomers), which often requires difficult and costly resolution steps.[6] Catalytic asymmetric reduction offers an elegant solution, creating the desired enantiomer in high excess directly from the prochiral substrate.[7]

Among the most robust methods for this transformation is the Corey-Bakshi-Shibata (CBS) reduction. This method is renowned for its operational simplicity, broad substrate scope, mild reaction conditions, and, most importantly, its high degree of enantioselectivity and predictable stereochemical outcome.[8][9]

The CBS Reduction: A Mechanistic Overview

The efficacy of the CBS reduction stems from a well-defined catalytic cycle that creates a chiral environment for the hydride transfer. The process involves a chiral oxazaborolidine catalyst which, in concert with a stoichiometric borane source (e.g., borane-dimethyl sulfide, BH₃·SMe₂), orchestrates the facial-selective reduction of the ketone.[1][4]

The key steps of the mechanism are as follows[3][9][10]:

-

Catalyst Activation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane molecule. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom within the catalyst.

-

Substrate Coordination: The prochiral ketone (methyl 4-nitrophenylglyoxylate) coordinates to the now highly Lewis-acidic endocyclic boron atom. The ketone orients itself to place its bulkier substituent (the 4-nitrophenyl group) away from the steric bulk of the catalyst's chiral framework. This preferential orientation is the cornerstone of the reaction's enantioselectivity.

-

Asymmetric Hydride Transfer: The activated hydride is transferred from the borane to the carbonyl carbon of the ketone through a highly organized, six-membered chair-like transition state.

-

Product Release & Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released. The catalyst is then free to coordinate with another molecule of borane, thus completing the catalytic cycle.

-

Hydrolysis: A final workup step with a protic solvent (e.g., methanol) hydrolyzes the alkoxyborane to yield the desired chiral alcohol.

Detailed Experimental Protocol

This protocol describes the reduction using the (S)-CBS catalyst to yield the (R)-alcohol. For the (S)-alcohol, the (R)-CBS catalyst should be used.

3.1. Materials and Reagents

-

Methyl 4-nitrophenylglyoxylate (≥98%)

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

Anhydrous Tetrahydrofuran (THF, ≥99.9%, inhibitor-free)

-

Anhydrous Methanol (MeOH, ≥99.8%)

-

Hydrochloric Acid (HCl, 1 M aqueous solution)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

3.2. Equipment

-

Round-bottom flasks (flame-dried)

-

Magnetic stirrer and stir bars

-

Inert atmosphere manifold (Argon or Nitrogen) with bubbler

-

Syringes and needles

-

Ice-water bath

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Thin-Layer Chromatography (TLC) plates and developing chamber

3.3. Experimental Workflow

3.4. Step-by-Step Procedure

Note: All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[10]

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the (S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1.0 mmol, 10 mol%). Add 20 mL of anhydrous THF via syringe.

-

Borane Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add borane-dimethyl sulfide complex (e.g., 6.0 mmol, 0.6 equivalents relative to substrate) dropwise via syringe over 5 minutes. A slight evolution of gas may be observed. Stir the resulting solution at 0 °C for 10 minutes.

-

Substrate Addition: In a separate flame-dried flask, dissolve methyl 4-nitrophenylglyoxylate (e.g., 10.0 mmol, 2.09 g) in 20 mL of anhydrous THF. Draw this solution into a syringe and add it dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by slowly and carefully adding 10 mL of anhydrous methanol dropwise at 0 °C. Caution: Gas evolution (hydrogen) will occur. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20 minutes.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the solvents.

-

Aqueous Workup: To the residue, add 30 mL of 1 M HCl and 30 mL of ethyl acetate. Transfer to a separatory funnel and shake. Separate the layers and extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 30% ethyl acetate) to afford the pure chiral alcohol.[11]

Data Analysis and Expected Results

4.1. Yield and Purity

The purified product should be characterized by ¹H and ¹³C NMR spectroscopy to confirm its structure and assess its chemical purity. The isolated yield is calculated based on the mass of the pure product relative to the initial mass of the substrate.

4.2. Determination of Enantiomeric Excess (ee)

The most common and reliable method for determining the enantiomeric excess of the product is through Chiral High-Performance Liquid Chromatography (Chiral HPLC).[12][13][14]

-

Sample Protocol:

-

Column: Chiralcel OD-H or equivalent

-

Mobile Phase: 90:10 Hexane:Isopropanol

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Analysis: A small sample of the purified product is dissolved in the mobile phase and injected. The two enantiomers will have different retention times. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

-

4.3. Expected Results

The CBS reduction is highly efficient, and results should be consistent with the data presented below.

| Parameter | Value | Notes |

| Substrate Scale | 10.0 mmol | Protocol can be scaled up or down. |

| Catalyst Loading | 10 mol % | Can be optimized; lower loadings are possible.[8] |

| Borane Equiv. | 0.6 | A slight excess relative to the catalyst is used. |

| Temperature | 0 °C | Lower temperatures can sometimes improve ee. |

| Reaction Time | 1-2 hours | Monitor by TLC for completion. |

| Expected Yield | 85-95% | After chromatographic purification. |

| Expected ee | >95% | Highly dependent on anhydrous conditions.[9][10] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive borane source (decomposed).2. Moisture in the reaction flask or solvents.3. Catalyst degradation. | 1. Use a fresh, properly stored bottle of BH₃·SMe₂ or titrate to confirm concentration.2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.3. Use a fresh bottle of CBS catalyst. |

| Low Enantioselectivity (ee) | 1. Presence of water in the reaction.[10]2. Reaction temperature was too high.3. Impure substrate or catalyst. | 1. Repeat the reaction under strictly anhydrous conditions.2. Maintain the specified reaction temperature carefully; consider running at -20 °C.3. Purify the substrate if necessary and use high-quality catalyst. |

| Low Isolated Yield | 1. Incomplete reaction.2. Product loss during workup/extraction.3. Inefficient column chromatography. | 1. Allow the reaction to run longer or add slightly more borane.2. Ensure proper phase separation and perform multiple extractions.3. Choose an appropriate solvent system for chromatography and do not overload the column. |

Conclusion

The Corey-Bakshi-Shibata reduction provides a highly reliable and effective method for the synthesis of enantioenriched methyl 2-hydroxy-2-(4-nitrophenyl)acetate from its corresponding prochiral keto-ester. By carefully controlling reaction parameters, particularly the exclusion of moisture, this protocol consistently delivers the desired chiral alcohol in high yield and with excellent enantiomeric excess. This makes it an invaluable tool for chemists engaged in the synthesis of chiral intermediates for the pharmaceutical and fine chemical industries.

References

-

Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved February 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved February 12, 2026, from [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved February 12, 2026, from [Link]

-

YouTube. (2020). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. Retrieved February 12, 2026, from [Link]

-

Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved February 12, 2026, from [Link]

-

An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Retrieved February 12, 2026, from [Link]

-

University of Liverpool. (n.d.). Determination of enantiomeric excess. Retrieved February 12, 2026, from [Link]

-

Zhang, Y., et al. (2014). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides. Beilstein Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

-

Sanchez, S., & Barbas, C. F. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. Retrieved February 12, 2026, from [Link]

-

PolyU Institutional Research Archive. (n.d.). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved February 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organicreactions.org [organicreactions.org]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 5. ChiPros Chiral Alcohols [sigmaaldrich.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uma.es [uma.es]

Synthesis of chiral 4-nitromandelic acid methyl ester

Application Note: High-Purity Synthesis of Chiral 4-Nitromandelic Acid Methyl Ester

Introduction & Scope

Target Molecule: Methyl (R)- or (S)-2-hydroxy-2-(4-nitrophenyl)acetate Common Name: Chiral 4-Nitromandelic Acid Methyl Ester CAS: 13305-09-4 (Generic), 103366-26-7 ((R)-isomer)

The synthesis of enantiopure 4-nitromandelic acid methyl ester is a critical workflow in the development of

This Application Note details two distinct, field-proven routes for synthesis:

-

Route A: Biocatalytic Asymmetric Reduction (High Yield, 100% Theoretical Conversion)

-

Route B: Lipase-Mediated Kinetic Resolution (Robust, Ambient Conditions)

Route A: Biocatalytic Asymmetric Reduction (Preferred)

Principle: Stereoselective reduction of methyl 4-nitrobenzoylformate using an NADPH-dependent Ketoreductase (KRED). This route is superior for scale-up as it avoids the 50% yield cap inherent to standard kinetic resolutions.

Mechanism of Action

The KRED enzyme transfers a hydride from the cofactor NADPH to the si- or re-face of the ketone. A coupled Glucose Dehydrogenase (GDH) system recycles NADP+ back to NADPH, driving the equilibrium forward.

Figure 1: Coupled enzyme system for asymmetric reduction with cofactor recycling.

Experimental Protocol

Reagents:

-

Substrate: Methyl 4-nitrobenzoylformate (20 mM final conc.)

-

Enzyme: Commercial KRED (e.g., KRED-P1 or Saccharomyces whole cell equivalent)

-

Cofactor: NADP+ (0.1 mM catalytic load)

-

Recycling System: Glucose (1.5 eq) + GDH (5 U/mL)

-

Buffer: Potassium Phosphate (100 mM, pH 7.0) containing 1mM MgSO4.

Step-by-Step Workflow:

-

Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas by sonication to prevent oxidative degradation of the enzyme.

-

Solubilization: Dissolve the substrate in DMSO (5% v/v of total reaction volume). Note: Nitro-aromatics have poor aqueous solubility; DMSO is critical.

-

Initiation: Add Glucose, GDH, and NADP+ to the buffer. Stir for 5 mins. Add the KRED enzyme last.

-

Reaction: Add the substrate solution dropwise. Incubate at 30°C with orbital shaking (200 rpm).

-

Monitoring: Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3) or HPLC every 2 hours.

-

Quenching & Extraction: Once conversion >99% (typically 12-24h), saturate the aqueous phase with NaCl. Extract 3x with Ethyl Acetate.

-

Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Critical Control Point: Maintain pH between 6.5 and 7.5. The ester moiety is susceptible to chemical hydrolysis at pH > 8.0, yielding the free acid impurity.

Route B: Lipase-Mediated Kinetic Resolution[1][2]

Principle: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) catalyzes the enantioselective transesterification of the racemic alcohol. One enantiomer is acetylated; the other remains as the alcohol.

Workflow Logic

Figure 2: Kinetic resolution separating the (R)-acetate from the (S)-alcohol.

Experimental Protocol

Reagents:

-

Substrate: Racemic Methyl 4-nitromandelate (1.0 g)

-

Catalyst: Novozym 435 (immobilized CAL-B), 50 mg/mmol substrate.

-

Acyl Donor: Vinyl Acetate (3.0 eq).

-

Solvent: MTBE (Methyl tert-butyl ether) or Toluene (Anhydrous).

Step-by-Step Workflow:

-

Setup: In a clean, dry 20 mL vial, dissolve 1.0 g of racemic substrate in 10 mL MTBE.

-

Acyl Donor Addition: Add Vinyl Acetate (3 equivalents).

-

Catalysis: Add Novozym 435 beads. Seal the vial.

-

Incubation: Shake at 30°C (250 rpm). Do not stir with a magnetic bar as it grinds the immobilized beads.

-

Endpoint: Stop reaction at exactly 50% conversion (approx. 6-24h depending on enzyme load).

-

Workup: Filter off the enzyme beads (can be washed and reused).

-

Separation: The filtrate contains the (R)-acetate and (S)-alcohol. Separate via Flash Column Chromatography (Silica gel; Gradient 0-30% EtOAc in Hexane). The Acetate elutes first (less polar).

Comparative Analysis & Data Summary

| Metric | Route A: Biocatalytic Reduction | Route B: Lipase Resolution |

| Theoretical Yield | 100% | 50% (max for single enantiomer) |

| Enantiomeric Excess (ee) | >99% (typically) | >98% (at 50% conversion) |

| Atom Economy | High (Catalytic H-transfer) | Moderate (Requires acyl donor) |

| Cost Driver | Cofactor recycling (GDH/NADP) | Enzyme (CAL-B) & Separation |

| Scalability | Excellent (Liquid phase) | Good (Solid phase handling) |

Analytical Validation

Chiral HPLC Method:

-

Column: Chiralcel OD-H or AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Nitro group absorbance).

-

Retention Times (Approx):

-

(S)-Enantiomer: ~12.5 min

-

(R)-Enantiomer: ~14.2 min

-

References

-

Biocatalytic Synthesis of Chiral Alcohols

-

Lipase Kinetic Resolution Protocols

-

Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds.[5] Tetrahedron.

-

(Contextual: Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Derivatives)

-

-

General Mandelic Acid Derivative Properties

- National Center for Biotechnology Information.

-

Asymmetric Reduction of Benzoylformates

- Stampfer, W. et al. (2002). Biocatalytic asymmetric hydrogen transfer. Journal of Organic Chemistry.

-

(Contextual: Asymmetric reduction of methyl benzoylformate)

Sources

Reaction of methyl (4-nitrobenzoyl)formate with dimethyl acetylenedicarboxylate

Application Note: Precision Synthesis of Functionalized -Lactones via Phosphine-Mediated Annulation

Introduction & Scientific Rationale

Methyl (4-nitrobenzoyl)formate (CAS: 15206-55-0 derivative) represents a privileged scaffold in heterocyclic synthesis. As an activated

When reacted with dimethyl acetylenedicarboxylate (DMAD) in the presence of a nucleophilic trigger (such as triphenylphosphine ), this system undergoes a cascade annulation. This reaction is preferred over traditional methods because:

-

Atom Economy: It creates complex core structures in a single pot.

-

Stereoelectronic Control: The 4-nitro substituent accelerates the initial addition step, often suppressing side reactions observed with electron-neutral benzoylformates.

-

Medicinal Relevance: The resulting dihydrofuran-2-one (butenolide) scaffolds are core pharmacophores in anticancer (e.g., cinnamolides) and antimicrobial agents.

Mechanistic Insight

The reaction proceeds via a zwitterionic intermediate generated in situ. Understanding this pathway is critical for troubleshooting and optimizing yield.

Reaction Pathway[1]

-

Zwitterion Formation: Triphenylphosphine (

) attacks the electron-deficient alkyne (DMAD) to form the Huisgen zwitterion (1:1 adduct). -

Nucleophilic Addition: The carbanion of the zwitterion attacks the highly electrophilic ketone carbonyl of methyl (4-nitrobenzoyl)formate.

-

Cyclization & Elimination: The resulting oxyanion undergoes intramolecular cyclization (attacking the ester moiety) followed by elimination of triphenylphosphine oxide (or regeneration of catalyst depending on specific pathway variants) to yield the 4-methoxy-5-oxo-2-(4-nitrophenyl)-2,5-dihydrofuran-2,3-dicarboxylate derivative.

Figure 1: Mechanistic pathway for the phosphine-mediated synthesis of butenolides.

Experimental Protocol

This protocol is optimized for the synthesis of dimethyl 4-methoxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydrofuran-2,3-dicarboxylate .

Materials & Reagents

| Component | Equiv. | Role | Notes |

| Methyl (4-nitrobenzoyl)formate | 1.0 | Substrate | Limiting reagent. Dry thoroughly. |

| DMAD | 1.2 | Reactant | Freshly distilled if yellow/polymerized. |

| Triphenylphosphine ( | 1.0 - 1.2 | Mediator | Recrystallize from EtOH if oxidized. |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (distilled over |

| Toluene | Alt. Solvent | Medium | For higher temp reactions (70°C). |

Step-by-Step Procedure

1. Preparation

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Cool to room temperature under a stream of nitrogen.[1]

2. Reactant Addition

-

Add Methyl (4-nitrobenzoyl)formate (1.0 mmol, 209 mg) and DMAD (1.2 mmol, 147

L) to the flask. -

Dissolve in anhydrous DCM (10 mL). Stir for 5 minutes to ensure homogeneity.

3. Reaction Initiation

-

Prepare a solution of triphenylphosphine (1.2 mmol, 314 mg) in DCM (5 mL).

-

Critical Step: Add the

solution dropwise over 10 minutes to the stirring reaction mixture at room temperature .-

Observation: The solution will typically turn deep red or orange, indicating zwitterion formation.

-

-

Stir the mixture at room temperature for 12–24 hours . Monitor by TLC (Hexane:EtOAc 3:1).

-

Endpoint: Disappearance of the keto ester spot (

).

-

4. Work-up & Purification

-

Concentrate the solvent under reduced pressure on a rotary evaporator.

-

Purification: The crude residue is often a viscous oil. Purify via flash column chromatography on silica gel (230–400 mesh).

-

Eluent: Gradient of n-Hexane

n-Hexane:Ethyl Acetate (80:20).

-

-

Crystallization: If the product is solid, recrystallize from EtOH/Hexane to obtain analytical purity.

Expected Results & Data Interpretation

| Parameter | Specification |

| Yield | 85% – 94% (High yield due to 4- |

| Appearance | Yellow to orange crystalline solid |

| Singlet at | |

| IR Spectrum | Strong bands at |

Alternative Application: Isocyanide-Based Synthesis

For researchers aiming to generate 2-aminofuran libraries,

-

Reaction: Methyl (4-nitrobenzoyl)formate + DMAD + Isocyanide

Dimethyl 5-(cyclohexylamino)-2-(4-nitrophenyl)furan-3,4-dicarboxylate . -

Conditions: DCM, RT, 12h.

-

Mechanism: Similar zwitterionic attack, but the isocyanide carbon acts as the nucleophile, followed by a [4+1] cyclization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent | Ensure DCM is anhydrous; water quenches the zwitterion. |

| Complex Mixture | Fast addition of | Add |

| Starting Material Remains | Temperature too low | If using bulky phosphines, heat to reflux in Toluene (70°C). |

References

-

Reaction of Arylglyoxalates with DMAD:Chemical Reviews, "Chemistry of

-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles". (Discusses the -

Multicomponent Reactions of DMAD: Arkivoc, "Three-component reaction of triphenylphosphine, dialkyl acetylenedicarboxylates, and activated ketones". (Provides general procedural context for zwitterionic mechanisms).

-

Properties of Methyl Benzoylformate: PubChem Compound Summary, "Methyl phenylglyoxalate". (Physical properties and safety data). [2]

Application Note: Asymmetric Transfer Hydrogenation of α-Keto Esters

A Practical Guide to the Enantioselective Synthesis of Chiral α-Hydroxy Esters Using Noyori-Type Catalysts

Introduction: The Importance of Chiral α-Hydroxy Esters

Chiral α-hydroxy esters are pivotal structural motifs found in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Their synthesis in high enantiomeric purity is a critical challenge in modern organic chemistry. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical alternative to traditional asymmetric hydrogenation, offering operational simplicity, mild reaction conditions, and avoiding the need for high-pressure hydrogen gas.[1][2][3] This protocol details a reliable method for the ATH of α-keto esters using a well-defined ruthenium(II) catalyst, affording valuable chiral α-hydroxy esters with high enantioselectivity.

Mechanism and Rationale: The Metal-Ligand Bifunctional Catalysis

The success of this transformation hinges on a "metal-ligand bifunctional" mechanism, pioneered by Noyori. The catalyst system involves a ruthenium precursor and a chiral N-tosylated diamine ligand, such as (S,S)-TsDPEN. In the presence of a hydrogen donor like formic acid, a 16-electron ruthenium hydride species is formed, which is the active catalyst.

The catalytic cycle proceeds through a concerted, six-membered pericyclic transition state.[1][4] Key mechanistic features include:

-

Hydride Transfer: The hydride (H⁻) on the ruthenium center is transferred to the electrophilic carbonyl carbon of the α-keto ester.

-

Proton Transfer: Simultaneously, the proton (H⁺) from the amine ligand is transferred to the carbonyl oxygen.

-

Irreversibility: The use of formic acid as a hydrogen donor is advantageous as it decomposes into gaseous CO₂, rendering the hydrogenation step effectively irreversible and preventing product racemization via a reverse reaction.[3][5]

The enantioselectivity is dictated by the precise spatial arrangement of the substrate relative to the chiral ligand in the transition state, where steric and electronic interactions (such as CH/π interactions) favor one approach over the other.[6]

Figure 1. Simplified catalytic cycle for the asymmetric transfer hydrogenation of an α-keto ester.

Experimental Protocol

This protocol is optimized for a typical reaction on a 1.0 mmol scale. All manipulations should be performed using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.

Part 1: Preparation of Reagents

A. Formic Acid/Triethylamine (5:2) Azeotrope (Hydrogen Donor)

The azeotropic mixture of formic acid and triethylamine serves as both the hydrogen source and a convenient solvent.

-

Charge a dry, four-necked, round-bottomed flask equipped with a magnetic stir bar, dropping funnel, thermometer, and nitrogen inlet with 34.7 mL (42.3 g, 0.9 mol) of 98% formic acid.[7]

-

Cool the flask to 0-4 °C using an ice bath.

-

Slowly add 50.0 mL (36.4 g, 0.36 mol) of triethylamine dropwise via the dropping funnel over ~1.5 hours, ensuring the internal temperature does not exceed 10 °C.[7]

-

Once the addition is complete, allow the mixture to warm to room temperature. This stock solution is ready for use. For long-term storage, it should be kept under an inert atmosphere.

Causality Note: The exothermic reaction between formic acid and triethylamine is controlled by slow addition at low temperatures. The resulting formate salt is the active hydrogen donor. The 5:2 molar ratio has been empirically found to provide optimal rates and selectivity for many ketone reductions.[7]

B. Catalyst Precursor

The active catalyst is typically generated in situ. The common precursor is a Ru(II)-diamine complex, for example, RuCl. This complex is commercially available or can be synthesized from [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN.

Part 2: Reaction Setup and Execution

-

Flask Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the catalyst precursor, RuCl (e.g., 3.2 mg, 0.005 mmol, 0.5 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[7]

-

Substrate Addition: Using a syringe, add the α-keto ester substrate (1.0 mmol) to the flask. If the substrate is a solid, it can be added along with the catalyst in step 1.

-

Solvent/Hydrogen Donor Addition: Add 5 mL of the pre-prepared formic acid/triethylamine (5:2) azeotrope to the flask via syringe.[7]

-

Reaction: Stir the resulting homogeneous solution at room temperature (or a specified temperature, see Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Causality Note: Maintaining a slightly positive pressure of inert gas is crucial as oxygen can oxidize and deactivate the Ru(II) catalyst.[7] The substrate-to-catalyst (S/C) ratio is a key parameter; a typical range is 100 to 1000, but can be much higher for highly active substrates.[8]

Part 3: Work-up and Purification

-

Quenching: Upon completion, cool the reaction mixture to room temperature (if heated) and carefully quench by adding 10 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess formic acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (1 x 10 mL) to remove triethylamine, followed by brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure α-hydroxy ester.

Data Presentation: Typical Reaction Parameters

The optimal conditions can vary depending on the electronic and steric properties of the α-keto ester substrate. The following table provides a summary of typical conditions and expected outcomes for representative substrates.

| Entry | Substrate (α-Keto Ester) | S/C Ratio | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Ethyl benzoylformate | 200 | 25 | 12 | >95 | 98 |

| 2 | Methyl 2-oxo-4-phenylbutanoate | 200 | 25 | 16 | 93 | 96 |

| 3 | Ethyl pyruvate | 500 | 28 | 8 | >99 | 95 |

| 4 | Ethyl 3-methyl-2-oxobutanoate | 200 | 40 | 24 | 90 | 94 |

Data are representative and compiled from typical results in the literature. Actual results may vary.[8][9][10]

Product Analysis: Verification of Enantioselectivity

The enantiomeric excess (ee) of the purified α-hydroxy ester must be determined to validate the success of the asymmetric synthesis.

Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase or a compatible solvent.

-

Column Selection: Use a chiral stationary phase (CSP) column suitable for separating enantiomers of hydroxy esters, such as a Chiralpak AD-H or Chiralcel OD-H column.[11]

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.[12][13]

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers should appear as distinct peaks. The enantiomeric excess is calculated from the integrated peak areas (A₁ and A₂) of the two enantiomers using the formula:

ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100

Causality Note: Chiral HPLC columns create a chiral environment where the two enantiomers interact differently with the stationary phase, leading to different retention times and enabling their separation.[14] The choice of column and mobile phase is critical and often determined empirically for a specific analyte.[13]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Catalyst deactivation (exposure to air).2. Impure substrate or solvent.3. Insufficient reaction time or temperature. | 1. Ensure rigorous inert atmosphere techniques.2. Use freshly distilled solvents and purified substrate.3. Increase reaction time or gently warm the reaction (e.g., to 40 °C). |

| Low Enantioselectivity (ee) | 1. Incorrect catalyst enantiomer used.2. Racemization of product during workup.3. Reaction temperature is too high. | 1. Verify the absolute configuration of the chiral ligand ((S,S) vs. (R,R)).2. Avoid strongly acidic or basic conditions during workup.3. Run the reaction at a lower temperature, even if it requires longer time. |

| Difficult Purification | 1. Incomplete removal of triethylamine.2. Formation of side products. | 1. Ensure the 1 M HCl wash is performed effectively during workup.2. Re-evaluate reaction conditions (lower temperature, shorter time) to minimize side reactions. |

References

-

PROCEDURE OF ASYMMETRIC TRANSFER HYDROGENATION USING RUTHENIUM COMPLEX. Takasago Fine Chemicals Division. [Link]

-

Transfer hydrogenation. Wikipedia. [Link]

-

Asymmetric Hydrogen Atom Transfer. National Center for Biotechnology Information (PMC). [Link]

-

Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. University of Liverpool. [Link]

-

Mechanistic Aspects of Using Formate as a Hydrogen Donor in Aqueous Transfer Hydrogenation. ACS Catalysis. [Link]

-

Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. National Center for Biotechnology Information (PMC). [Link]

-

The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group, Harvard University. [Link]

- Process for the preparation of formic acid.

-

Noyori Hydrogenation. NROChemistry. [Link]

-

Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. [Link]

-

Noyori Hydrogenation. YouTube. [Link]

-

An Unexpected Directing Effect in the Asymmetric Transfer Hydrogenation of α,α-Disubstituted Ketones. Organic Letters. [Link]

-

A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid-triethylamine mixture in ionic liquid. PubMed. [Link]

-

Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. National Center for Biotechnology Information (PMC). [Link]

-

Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. ResearchGate. [Link]

-

Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. National Institutes of Health. [Link]

-

Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. [Link]

-

A recyclable catalyst for asymmetric transfer hydrogenation with a formic acid–triethylamine mixture in ionic liquid. Royal Society of Chemistry. [Link]

-

Asymmetric Transfer Hydrogenation of α-Keto Amides; Highly Enantioselective Formation of Malic Acid Diamides and α-Hydroxyamides. PubMed. [Link]

-

Ru-TsDPEN catalysts and derivatives in asymmetric transfer hydrogenation reactions. Wiley Online Library. [Link]

-

Ether-tethered Ru(ii)/TsDPEN complexes; synthesis and applications to asymmetric transfer hydrogenation. Royal Society of Chemistry. [Link]

-

Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. Royal Society of Chemistry. [Link]

-

Synthesis of Ru@PCP‐TsDPEN catalyst. ResearchGate. [Link]

-

Preparation and Characterization of Ru-Based Catalyst for Power to Gas Applications. MDPI. [Link]

-

Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Journal of the American Chemical Society. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC. Atlantis Press. [Link]

-

Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

Sources

- 1. pcliv.ac.uk [pcliv.ac.uk]

- 2. Transfer hydrogenation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. assets.takasago.com [assets.takasago.com]

- 8. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

Application Note: Methyl (4-nitrobenzoyl)formate as a Photoinitiator Intermediate

Based on the specific request for an Application Note regarding Methyl (4-nitrobenzoyl)formate (MNBF) , the following guide is structured to address its primary utility: acting as a critical synthetic intermediate for high-performance, red-shifted photoinitiators (specifically amino-derivatives) and as a specialized photocleavable motif.[1]

Executive Summary

Methyl (4-nitrobenzoyl)formate (MNBF) is a specialized

This note details the protocol for utilizing MNBF to synthesize Methyl (4-aminobenzoyl)formate (MABF) , a highly efficient Type I/II hybrid photoinitiator suitable for UV-LED curing (395–405 nm).[1] The nitro-to-amine conversion induces a bathochromic shift (red-shift) via intramolecular charge transfer (ICT), making the final molecule compatible with modern LED curing systems where standard MBF fails.[1]

Scientific Mechanism & Rationale

The "Intermediate" Strategy

Standard Methyl Benzoylformate (MBF) initiates polymerization via Norrish Type I cleavage (homolysis of the C-C bond between carbonyls). However, its absorption max (

To cure with 405 nm LEDs , the absorption band must be shifted.[1]

-

MNBF (Intermediate): The nitro group (

) is electron-withdrawing.[1] While it extends conjugation, nitro groups often induce triplet state quenching, reducing photoinitiation efficiency directly.[1] Therefore, MNBF is rarely the final initiator.[1] -

MABF (Target PI): Reducing MNBF to the amine (

) creates a "push-pull" system (Amine donor

Reaction Pathway Visualization

The following diagram illustrates the workflow from precursor to active LED photoinitiator.

Figure 1: Synthetic pathway transforming the nitro-intermediate into the active photoinitiator.

Experimental Protocols

Safety & Handling

-

MNBF: Potential skin sensitizer.[1] Handle in a fume hood.

-

Selenium Dioxide (

): Highly toxic oxidizer used in Step 1. Use strict PPE.[1] -

Hydrogenation: Pressurized

gas presents an explosion hazard.[1] Ensure grounding.

Protocol A: Synthesis of MNBF (The Intermediate)

This step converts 4-nitroacetophenone into the

Reagents:

-

4-Nitroacetophenone (1.0 eq)[1]

-

Selenium Dioxide (

) (1.1 eq) -

Pyridine (Solvent/Base)

-

Methanol (for esterification)[2]

- (Catalyst)[3]

Step-by-Step Procedure:

-

Oxidation: Dissolve 4-nitroacetophenone (16.5 g, 100 mmol) in Pyridine (50 mL). Add

(12.2 g, 110 mmol). -

Reflux: Heat to 80°C for 4 hours. The solution will turn dark as Selenium metal precipitates.

-

Filtration: Filter hot through Celite to remove Selenium.[1]

-

Acidification: Pour filtrate into ice-cold HCl (1M) to precipitate 4-nitrobenzoylformic acid . Isolate via filtration.[1][3]

-

Esterification: Dissolve the wet acid in Methanol (100 mL). Add conc.

(1 mL). Reflux for 6 hours. -

Workup: Evaporate MeOH. Redissolve in DCM, wash with

(sat).[1] Dry over -

Crystallization: Recrystallize from EtOH/Hexane.

Protocol B: Conversion to Active PI (MABF)

This is the critical step where the "Intermediate" value is realized.

Reagents:

-

MNBF (from Protocol A)

-

10% Pd/C (Catalyst)

-

Methanol (Solvent)[4]

-

Hydrogen Gas (

) (Balloon or Parr shaker)

Step-by-Step Procedure:

-

Loading: In a hydrogenation flask, dissolve MNBF (5.0 g) in Methanol (50 mL).

-

Catalyst: Carefully add 10% Pd/C (0.25 g) under inert atmosphere (

). Caution: Dry Pd/C is pyrophoric in methanol. -

Reduction: Purge with

gas. Stir vigorously at Room Temperature (RT) under 1 atm-

Monitoring: Monitor via TLC (Silica, 30% EtOAc/Hexane).[1] The UV-active spot will shift significantly, and the fluorescent color will change from dark (nitro) to bright blue/cyan (amine).

-

-

Purification: Filter through a Celite pad to remove Pd/C.[1]

-

Isolation: Concentrate the filtrate in vacuo. Recrystallize from Toluene.

Validation & Performance Data

To verify the successful conversion of the intermediate (MNBF) to the active PI (MABF), compare spectral data.[1]

UV-Vis Absorption Shift

The following table summarizes the optical properties required for LED curing.

| Compound | Suitability for LED Curing | ||

| MBF (Unsubstituted) | 255 | < 5 | Poor |

| MNBF (Intermediate) | 265 | ~ 20 | Poor (Quenching risk) |

| MABF (Final Product) | 315 (tail to 430) | > 150 | Excellent |

Note: The amine group in MABF enables the

Real-Time FTIR Curing Protocol

Use this protocol to validate the efficiency of the synthesized PI.

-

Formulation: Mix 1.0 wt% MABF (derived from MNBF) into PEG-DA (Polyethylene glycol diacrylate,

). -

Setup: Place a 20

film between KBr plates. -

Irradiation: Expose to 405 nm LED (

). -

Measurement: Monitor the disappearance of the acrylate

peak at 1636 cm⁻¹ or 810 cm⁻¹ . -

Success Criteria: >85% double bond conversion within 30 seconds.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 (MNBF) | Incomplete oxidation by | Ensure Pyridine is dry; increase temp to 90°C. Check |

| Incomplete Reduction (Step 2) | Catalyst poisoning. | Sulfur traces from |

| Product is Red/Orange | Azo-coupling side reaction.[1] | Reduction was too slow or alkaline. Maintain strictly neutral conditions during hydrogenation. |

| Poor Curing Speed | Oxygen inhibition.[1] | Benzoylformates are Type I but sensitive to |

References

-

General Mechanism of Benzoylformates: Yagci, Y., Jockusch, S., & Turro, N. J.[1] (2010). Photoinitiated Polymerization: Advances, Challenges, and Opportunities. Macromolecules, 43(15), 6245–6260.[1]

-

Synthesis of Alpha-Keto Esters (

Oxidation): Hain, S. O., et al. (2018).[1] Selenium Dioxide Oxidation of Acetophenones: A Convenient Access to -

Red-Shifted Benzoylformate Derivatives: He, X., Gao, Y., Nie, J., & Sun, F. (2021).[1] Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED.[1][5][6] Macromolecules, 54(8), 3907–3916.[1]

-

Nitro-to-Amine Reduction Protocols: Sigma-Aldrich Technical Bulletin. Catalytic Hydrogenation of Nitro Compounds.

Sources

- 1. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 2. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Technical Support Center: Stabilizing the Alpha-Keto Ester Carbonyl Group Against Hydration

Welcome to the technical support center for professionals working with α-keto esters. This guide is designed to provide in-depth, actionable strategies to a common yet critical challenge in organic synthesis and drug development: the unwanted hydration of the α-keto ester carbonyl group. As experienced chemists know, the electrophilic nature of the α-dicarbonyl moiety makes it a powerful synthon but also renders it susceptible to nucleophilic attack by water, leading to the formation of a geminal diol hydrate. This seemingly simple side reaction can complicate reaction monitoring, reduce yields, and introduce purification challenges.

This resource moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and proactively design robust experimental plans.

Understanding the Challenge: The Keto-Hydrate Equilibrium

The hydration of an α-keto ester is a reversible process where the ketone carbonyl reacts with water to form a geminal diol. The position of this equilibrium is highly sensitive to the electronic environment of the carbonyl group and the experimental conditions. The adjacent ester group is strongly electron-withdrawing, which increases the partial positive charge on the ketone carbon, making it more electrophilic and thus more prone to hydration compared to simple ketones.[1]

Caption: The equilibrium between the α-keto ester and its gem-diol hydrate.

Troubleshooting & Prevention Strategies

This section is formatted as a series of common problems and questions encountered in the lab, followed by detailed, cause-and-effect-driven solutions.

Issue 1: My NMR spectrum shows two sets of peaks for my α-keto ester, suggesting the presence of the hydrate. How can I confirm this and prevent its formation during analysis?

Answer:

The presence of dual peaks in your NMR spectrum corresponding to both the keto and hydrate forms is a classic indicator of this equilibrium. The hydrate (gem-diol) will typically show a new quaternary carbon signal in the ¹³C NMR (around 90-100 ppm) and the disappearance of the ketone carbonyl signal (~190-200 ppm). In the ¹H NMR, the signals for the R group adjacent to the carbonyl will be shifted.

Causality & Prevention:

-

Solvent Choice for NMR: Standard NMR solvents, especially if not rigorously dried, contain enough residual water to facilitate hydrate formation.

-

Solution: Use anhydrous NMR solvents from a freshly opened sealed ampule or a solvent that has been stored over molecular sieves. Deuterated chloroform (CDCl₃) is generally less polar and holds less water than acetone-d₆ or DMSO-d₆.

-

-

Sample Preparation: The process of preparing the NMR sample can introduce atmospheric moisture.

-

Solution: Prepare the NMR sample in a glove box or under a stream of inert gas (nitrogen or argon). Capping the NMR tube immediately after preparation is crucial.

-

Issue 2: During my reaction, TLC analysis is messy, and I suspect hydrate formation is occurring on the silica plate. How can I get a clean TLC?

Answer:

Silica gel is a polar stationary phase with surface silanol groups and adsorbed water, creating a water-rich microenvironment. This can promote the on-plate conversion of your α-keto ester to its hydrate, leading to streaking or the appearance of a more polar spot that can be mistaken for a byproduct.

Causality & Prevention:

-

On-Plate Reaction: The α-keto ester is in equilibrium with its hydrate on the silica surface.

-

Solution 1 (Quick Check): Co-spot your reaction mixture with a known standard of the pure α-keto ester. If both show similar streaking or dual spots, it's likely an on-plate phenomenon.

-

Solution 2 (Plate Preparation): Activate your TLC plates by heating them in an oven at 110 °C for at least one hour before use and store them in a desiccator.[2] This removes adsorbed water.

-

Solution 3 (Solvent System): Use a less polar, anhydrous eluent system for your TLC. The faster the compound moves up the plate, the less time it has to equilibrate with surface-bound water.

-

Issue 3: I'm losing a significant portion of my product during aqueous workup. How can I modify my purification to prevent hydration and improve my yield?

Answer:

Aqueous workups are the most common source of significant hydrate formation. The prolonged and intimate contact between your organic product and a bulk aqueous phase can heavily shift the equilibrium towards the gem-diol, which may have different solubility properties, leading to losses.

Causality & Prevention:

-

Direct Water Contact: Standard workups involve washing the organic layer with water, dilute acid, or base.

-

Solution 1 (Minimize Water Contact): Instead of multiple washes with pure water, perform a single, rapid wash with saturated aqueous sodium chloride (brine).[3] The high salt concentration reduces the activity of water and helps to draw dissolved water out of the organic layer.

-

Solution 2 (Non-Aqueous Workup): If your product is highly sensitive, avoid an aqueous workup altogether. Quench the reaction with a non-aqueous reagent if necessary. Then, filter the reaction mixture through a pad of Celite or a plug of silica gel to remove solid byproducts, and concentrate the filtrate directly.[4]

-

Solution 3 (Azeotropic Removal): For removing trace amounts of water from the isolated product, dissolve it in a solvent that forms a low-boiling azeotrope with water, such as toluene.[5] Rotary evaporation of the toluene will co-evaporate the water. This process can be repeated 2-3 times for highly sensitive compounds.[5]

-

Caption: A logical workflow for selecting an appropriate purification strategy.

Experimental Protocols

Protocol 1: Rigorous Anhydrous Reaction Setup

This protocol details the steps for setting up a reaction to minimize the introduction of atmospheric and residual water.

Materials:

-

Glassware (round-bottom flask, condenser, etc.)

-

Stir bar

-

Rubber septa

-

Nitrogen or Argon gas line with a bubbler

-

Heat gun or Bunsen burner

-

Syringes and needles

-

Anhydrous solvents and reagents

Procedure:

-

Drying Glassware: Place all glassware and the stir bar in an oven at >120 °C for at least 4 hours (overnight is preferable).[6]

-

Assembly: Assemble the glassware hot from the oven, using a thin layer of grease on any glass joints. Immediately cap all openings with rubber septa.[6]

-

Inert Atmosphere Purge: Insert a needle connected to the inert gas line through a septum and an outlet needle in another septum. Flush the system with a steady stream of gas for 5-10 minutes to displace all the air.[7]

-

Cooling: Allow the glassware to cool to room temperature under a positive pressure of the inert gas (indicated by a slow bubble rate in the bubbler).

-

Reagent Transfer: Add anhydrous solvents and liquid reagents via a dry syringe.[8] Solid reagents should be added quickly against a counterflow of inert gas.

Protocol 2: In-Situ Chemical Dehydration During Reaction

This protocol is for reactions that produce water as a byproduct.

Materials:

-

Activated 3Å or 4Å molecular sieves

-

Anhydrous reaction solvent

-

Standard reaction glassware under an inert atmosphere

Procedure:

-

Activate Sieves: Place the required amount of molecular sieves in a flask and heat under high vacuum with a heat gun until they are free-flowing. Allow to cool under vacuum and then backfill with an inert gas.

-

Add to Reaction: Add the activated molecular sieves to the reaction flask at the start of the reaction. A general guideline is 100-200 mg of sieves per mmol of water expected to be generated.

-

Reaction: Proceed with the reaction as planned. The sieves will sequester water molecules as they are formed, driving the equilibrium towards the product and preventing hydration of the α-keto ester.

-

Workup: At the end of the reaction, the sieves can be removed by filtration or decantation before proceeding with the workup.

Frequently Asked Questions (FAQs)

Q1: Can I use chemical drying agents like anhydrous MgSO₄ or Na₂SO₄ directly in my reaction mixture to prevent hydration? A1: While these are excellent for drying organic solutions during workup, they are generally not the first choice for in-situ water scavenging during a reaction.[9] Molecular sieves are preferred because they are more inert and have a high capacity for water at a wide range of temperatures. MgSO₄ can be slightly acidic, which could potentially catalyze unwanted side reactions.

Q2: My α-keto ester is a solid. How should I store it to prevent hydration over time? A2: Solid α-keto esters can be hygroscopic.[10] The best practice is to store the compound in a tightly sealed container inside a desiccator containing a drying agent like silica gel or Drierite®.[11] For highly sensitive compounds, storing portions in separate, smaller vials under an inert atmosphere (e.g., inside a glove box) will prevent repeated exposure of the entire batch to atmospheric moisture.[10]

Q3: Does pH play a role in the hydration of α-keto esters? A3: Yes, pH is a critical factor, especially for related compounds like α-keto acids where the acidic form is more susceptible to hydration than its conjugate base (carboxylate).[12] While esters don't have this acidic proton, reactions run under strongly acidic or basic conditions can catalyze both the desired reaction and the hydration/hydrolysis side reactions. It is generally best to work under neutral or mildly acidic/basic conditions where possible and to neutralize the reaction mixture promptly during workup.

Q4: I'm performing a reaction that generates water. Is a Dean-Stark trap a good option to prevent hydration of my α-keto ester product? A4: A Dean-Stark apparatus is an excellent choice for reactions conducted at reflux in a solvent that forms a lower-boiling azeotrope with water (e.g., toluene, benzene, or hexane).[13][14] It continuously and physically removes water from the reaction, driving the equilibrium forward. This is a very effective method, provided your starting materials and product are stable at the reflux temperature of the chosen solvent.

References

-

Organic Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]

-

Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

-

Saeed, A., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]

- Google Patents. (2011). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.

-

Molecular Inorganic Chemistry, University of Amsterdam. (2008, April 12). Working with air and moisture sensitive compounds. [Link]

-

Biocyclopedia. (n.d.). Inert atmosphere methods. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2018, January 4). I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?[Link]

-

Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water. Retrieved February 12, 2026, from [Link]

-

Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved February 12, 2026, from [Link]

-

Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?[Link]

-

Reddit. (2022, May 13). Removing water from a reaction by use of drying agent. : r/Chempros. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved February 12, 2026, from [Link]

-

LearnOk. (2025, March 10). Azeotropic Distillation [Video]. YouTube. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). About Workup. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). Azeotropic distillation. Retrieved February 12, 2026, from [Link]

Sources

- 1. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]

- 2. molan.wdfiles.com [molan.wdfiles.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Workup [chem.rochester.edu]

- 5. How To [chem.rochester.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. Azeotropic distillation - Wikipedia [en.wikipedia.org]

Section 1: Critical Quality Attributes (CQA) & Initial Assessment

Technical Support Center: Methyl (4-nitrobenzoyl)formate

Product Identity:

-

Structure:

-

Class:

-Keto Ester / Nitroaromatic[1][2] -

Appearance: Typically a pale yellow to yellow crystalline solid. (Note: The nitro group conjugated with the

-dicarbonyl system imparts a distinct yellow color).

Storage & Stability:

-

Moisture Sensitivity:

-Keto esters are susceptible to hydrolysis, converting to the corresponding -

Thermal Sensitivity: Prone to thermal decarbonylation (loss of CO) at high temperatures (

C), degrading into methyl 4-nitrobenzoate.[1]

Section 2: Troubleshooting Guides (FAQs)

Tier 1: Rapid Resolution

Q1: My product is a viscous yellow oil that refuses to solidify. Is it impure? A: Likely, yes.[2] While the pure compound is a solid, trace impurities (particularly the decarbonylated byproduct methyl 4-nitrobenzoate or residual solvents) significantly depress the melting point.

-